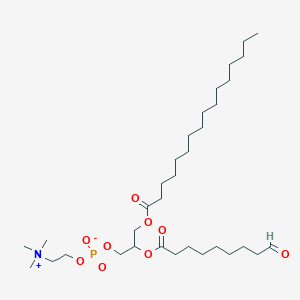

KDdiA-PC

Description

Properties

IUPAC Name |

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKBYMQTSGGZLW-PHSKOSPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66NO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099787 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439904-34-4 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439904-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of KDdiA-PC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and biological function of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC), a key oxidized phospholipid involved in cellular signaling and the pathogenesis of various diseases.

Chemical Structure and Properties

This compound is an oxidized glycerophospholipid that plays a critical role as a high-affinity ligand for the scavenger receptor CD36.[1][2] Its structure is characterized by a palmitoyl group at the sn-1 position and a modified 12-carbon fatty acid with a keto group and a terminal carboxylic acid at the sn-2 position of the glycerol backbone. This specific oxidation-derived modification is crucial for its biological activity.

Chemical Name: 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine[3]

Molecular Formula: C36H66NO11P[3]

Formula Weight: 719.9 g/mol [3]

Below is a representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound involves the esterification of 2-lyso-phosphatidylcholine with 9-keto-10-dodecendioic acid. While detailed proprietary synthesis protocols are often not fully disclosed in the literature, a general approach can be outlined based on established methods for synthesizing modified phospholipids.

Experimental Protocol: General Synthesis of this compound

-

Preparation of 2-lyso-phosphatidylcholine: This can be achieved through the selective enzymatic hydrolysis of the sn-2 acyl chain of a suitable phosphatidylcholine precursor, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), using phospholipase A2. The resulting 1-palmitoyl-sn-glycero-3-phosphocholine (lyso-PC) is then purified.

-

Synthesis of 9-keto-10-dodecendioic acid: This oxidized fatty acid can be synthesized through a multi-step organic synthesis route, which may involve Wittig reactions or other carbon-carbon bond-forming strategies to construct the unsaturated keto-acid backbone.

-

Esterification: The purified 2-lyso-phosphatidylcholine is then esterified with the synthesized 9-keto-10-dodecendioic acid. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP), in an anhydrous organic solvent.

-

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC), to achieve high purity (>95%). The structure and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Function and Signaling Pathway

This compound is a potent endogenous ligand for the scavenger receptor CD36, which is expressed on various cell types, including macrophages, platelets, and endothelial cells. The interaction of this compound with CD36 is a key event in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a central process in the development of atherosclerosis.

Upon binding of this compound, CD36 initiates a complex intracellular signaling cascade. This process does not rely on any intrinsic enzymatic activity of CD36's short cytoplasmic tails. Instead, CD36 forms a signaling complex with other transmembrane proteins, including integrins (β1 and β2) and tetraspanins (CD9 and CD81), as well as Src family kinases.

The binding of this compound to this receptor complex leads to the activation of Src family kinases, specifically Fyn and Lyn. This initiates a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and subsequently, c-Jun N-terminal Kinase 2 (JNK2). This signaling pathway ultimately contributes to various cellular responses, including inflammation, platelet activation, and foam cell formation in macrophages.

Caption: this compound induced CD36 signaling pathway.

Quantitative Data

The binding affinity of oxidized phospholipids to CD36 is a critical parameter for understanding their biological potency. While the exact dissociation constant (Kd) for this compound binding to CD36 is not consistently reported across all studies, the half-maximal inhibitory concentration (IC50) provides a valuable measure of its potency in competing with the binding of other ligands, such as oxLDL.

| Ligand | Receptor | Assay Type | IC50 / Kd | Reference |

| oxLDL | GST-CD36 (118-182) | Competition Binding | ~11.2 µg/mL (half-maximal binding) | |

| Various Oxidized Phospholipids | CD36 / SR-BI | Competition with 125I-NO2-LDL | Comparable to this compound | |

| Acetylated LDL | Purified monomeric CD36 | Solid-phase ligand-binding | Kd = 2.98 ± 0.82 µg/mL | |

| Oxidized LDL | CD36 on transfected COS-7 cells | Ligand Binding | High Affinity |

Experimental Protocols

Radioligand Binding Assay for this compound and CD36

This protocol describes a method to quantify the binding of radiolabeled this compound to cells expressing CD36.

Materials:

-

[3H]this compound (radioligand)

-

HEK293 cells transiently transfected with a CD36 expression vector or a control vector

-

Binding buffer (e.g., PBS with 1% BSA)

-

Unlabeled this compound (for competition)

-

Scintillation fluid

-

Scintillation counter

-

Multi-well plates (e.g., 24-well)

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect cells with the CD36 expression vector or a control vector using a suitable transfection reagent. Allow for protein expression for 24-48 hours.

-

Assay Setup:

-

Wash the cells with binding buffer.

-

For saturation binding, add increasing concentrations of [3H]this compound to the wells.

-

For competition binding, add a fixed concentration of [3H]this compound along with increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a large excess of unlabeled this compound to a set of wells.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Lysis and Scintillation Counting:

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of excess unlabeled ligand) to obtain specific binding.

-

For saturation binding, plot specific binding against the concentration of [3H]this compound to determine the Kd and Bmax (maximum number of binding sites).

-

For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

GST Pull-Down Assay to Demonstrate this compound and CD36 Interaction

This protocol is used to qualitatively or semi-quantitatively assess the interaction between this compound and CD36.

Materials:

-

GST-CD36 fusion protein (e.g., a construct containing the extracellular domain of CD36)

-

GST protein (as a negative control)

-

Glutathione-sepharose beads

-

This compound

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., binding buffer containing reduced glutathione)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against a component of the this compound liposome or a modified detection method.

Procedure:

-

Immobilization of GST-fusion proteins:

-

Incubate the GST-CD36 fusion protein and GST control protein with glutathione-sepharose beads to allow for binding.

-

Wash the beads with binding buffer to remove unbound protein.

-

-

Binding of this compound:

-

Prepare liposomes or micelles containing this compound.

-

Incubate the immobilized GST-CD36 and GST control beads with the this compound preparation.

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound this compound.

-

Elution: Elute the GST-fusion proteins and any bound this compound from the beads using the elution buffer.

-

Analysis:

-

Analyze the eluted samples by SDS-PAGE and Coomassie blue staining or Western blotting with an anti-GST antibody to confirm the presence of the fusion proteins.

-

The presence of this compound in the eluate from the GST-CD36 beads but not the GST control beads can be detected by methods such as mass spectrometry, confirming the interaction.

-

Caption: GST Pull-Down Assay Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) in Macrophages

Introduction

1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (this compound) is a prominent species of oxidized phospholipid (oxPL) found in oxidized low-density lipoprotein (oxLDL). It is a potent endogenous ligand for the scavenger receptor CD36 on macrophages. The interaction between this compound and CD36 is a pivotal event in the pathogenesis of atherosclerosis, initiating a cascade of intracellular signaling events that lead to macrophage foam cell formation, inflammation, and the progression of atherosclerotic plaques. This technical guide provides a comprehensive overview of the mechanism of action of this compound in macrophages, detailing the signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Engagement of CD36 and Downstream Signaling

The primary mechanism of action of this compound in macrophages is initiated by its high-affinity binding to the scavenger receptor CD36. This interaction triggers a multifaceted signaling cascade that culminates in the uptake of oxLDL and a pro-inflammatory cellular response.

Signaling Pathways

The binding of this compound and other oxPLs within oxLDL to CD36 activates several interconnected signaling pathways:

-

Src Family Kinase (SFK) and JNK Activation: Upon ligand binding, CD36 associates with a signaling complex that includes the Src family kinase Lyn and MAP kinase kinase kinase 2 (MEKK2)[1]. This leads to the phosphorylation and activation of c-Jun N-terminal kinases (JNK1 and JNK2). The activation of the JNK pathway is essential for oxLDL uptake and subsequent foam cell formation[1].

-

Toll-Like Receptor (TLR) Crosstalk: CD36 functions as a co-receptor for Toll-like receptors (TLRs), creating a platform for an integrated response to oxidized lipids.

-

CD36-TLR2 Signaling: this compound and other CD36 ligands can trigger apoptosis in macrophages experiencing endoplasmic reticulum stress through a pathway dependent on both CD36 and TLR2. This pathway involves the generation of reactive oxygen species (ROS) via NADPH oxidase.

-

CD36-TLR4/TLR6 Heterodimerization: Recognition of oxLDL by CD36 can lead to the formation of a TLR4 and TLR6 heterodimer. This complex then initiates downstream signaling through both MyD88- and TRIF-dependent pathways, leading to the expression of pro-inflammatory cytokines and chemokines.

-

-

Spleen Tyrosine Kinase (Syk) Involvement: Spleen tyrosine kinase (Syk) is a critical downstream signaling mediator in the response to oxPLs[2]. Following CD36 engagement, Syk is activated and plays a key role in the trafficking of CD36 and the assembly of the functional TLR4-TLR6 heterodimer in endosomes. Inhibition of Syk blocks oxLDL-induced inflammatory responses[3]. The TLR2-dependent effects of oxPLs, such as the suppression of mitochondrial respiration, are also mediated by Syk through the production of ceramides[2].

-

Nrf2-Mediated Gene Expression and the "Mox" Phenotype: Exposure of macrophages to oxPLs, including this compound, induces a unique transcriptional program leading to a distinct macrophage phenotype termed "Mox". This phenotype is characterized by the upregulation of a suite of antioxidant and cytoprotective genes regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). While Mox macrophages exhibit some pro-inflammatory characteristics, the Nrf2 activation also serves as a protective response to oxidative stress.

Data Presentation

Table 1: Binding Affinity and Competitive Inhibition Data

| Ligand/Competitor | Receptor/Assay System | Measured Parameter | Value | Reference |

| This compound | CD36 | IC50 | Comparable to KOdiA-PC | |

| oxLDL | CD36 | IC50 | ~5 µg/ml | |

| 1-palmitoyl 2-(5'-oxovaleroyl) phosphatidylcholine | CD36 | - | Effective Competitor |

Table 2: Gene Expression Changes in Macrophages Exposed to Oxidized Phospholipids

| Gene | Regulation | Fold Change (approx.) | Macrophage Type | Experimental Condition | Reference |

| Heme oxygenase 1 (HO-1) | Upregulated | >10-fold | Murine BMDM | 50 µg/mL OxPAPC for 3h | |

| IL-1β | Downregulated | ~0.2-fold | M1 Polarized BMDM | 50 µg/mL OxPAPC | |

| iNOS | Downregulated | ~0.1-fold | M1 Polarized BMDM | 50 µg/mL OxPAPC | |

| TNFα | Downregulated | ~0.4-fold | M1 Polarized BMDM | 50 µg/mL OxPAPC | |

| Arg-1 | Downregulated | ~0.3-fold | M2 Polarized BMDM | 50 µg/mL OxPAPC | |

| c-Jun | Upregulated | >1.5-fold | RAW 264.7 | 50 µM PGPC | |

| JunB | Upregulated | >1.5-fold | RAW 264.7 | 50 µM PGPC | |

| ATF3 | Upregulated | >1.5-fold | RAW 264.7 | 50 µM PGPC |

Note: OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a mixture of oxidized phospholipids that includes species structurally and functionally similar to this compound. PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine) is another bioactive oxidized phospholipid.

Experimental Protocols

Macrophage Foam Cell Formation Assay

Objective: To visually and quantitatively assess the accumulation of lipids in macrophages after exposure to oxLDL containing this compound.

Methodology:

-

Cell Culture:

-

Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM supplemented with 10% FBS and M-CSF for BMDMs.

-

Plate cells in 24-well plates or on coverslips and allow them to adhere.

-

-

Induction of Foam Cell Formation:

-

Incubate macrophages with oxLDL (typically 50 µg/mL) for 24-48 hours.

-

-

Oil Red O Staining:

-

Prepare Oil Red O stock solution (0.5 g in 100 mL isopropanol) and a working solution (6 parts stock to 4 parts distilled water).

-

Wash cells with PBS and fix with 10% formalin for 10 minutes.

-

Rinse with 60% isopropanol.

-

Stain with filtered Oil Red O working solution for 15-60 minutes.

-

Wash with 60% isopropanol and then with PBS.

-

Counterstain with hematoxylin (optional).

-

Visualize lipid droplets (stained red) by light microscopy.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm.

-

DiI-oxLDL Uptake Assay

Objective: To quantify the uptake of oxLDL by macrophages.

Methodology:

-

Preparation of DiI-oxLDL:

-

Label LDL with the fluorescent dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).

-

Oxidize the DiI-labeled LDL using copper sulfate (CuSO4).

-

Purify the DiI-oxLDL by ultracentrifugation or dialysis.

-

-

Uptake Assay:

-

Plate macrophages in a multi-well plate.

-

Incubate the cells with DiI-oxLDL (e.g., 10 µg/mL) for 4 hours at 37°C.

-

For competition experiments, pre-incubate cells with an excess of unlabeled oxLDL.

-

Wash the cells extensively with PBS to remove unbound DiI-oxLDL.

-

-

Analysis:

-

Fluorescence Microscopy: Visualize the cellular uptake of DiI-oxLDL (red fluorescence).

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify uptake.

-

Plate Reader: Lyse the cells and measure the fluorescence in the lysate.

-

Co-Immunoprecipitation of CD36 Signaling Complex

Objective: To identify proteins that associate with CD36 upon stimulation with oxLDL.

Methodology:

-

Cell Lysis:

-

Treat macrophages with oxLDL (e.g., 50 µg/mL) for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-CD36 antibody or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against suspected interacting proteins (e.g., Lyn, MEKK2, Syk).

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the changes in mRNA levels of target genes in macrophages following treatment with this compound or oxLDL.

Methodology:

-

Cell Treatment and RNA Isolation:

-

Treat macrophages with the desired concentration of this compound or oxLDL for a specified time.

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Prepare a reaction mixture containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).

-

Calculate the fold change in gene expression using the ΔΔCt method.

-

Mandatory Visualizations

References

- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized LDL triggers changes in oxidative stress and inflammatory biomarkers in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the De Novo Biological Synthesis of Novel Amino-Acid-Modified Phosphatidylcholine In Vivo

Disclaimer: The compound "KDdiA-PC" is not described in the current scientific literature. This guide, therefore, outlines a plausible and technically-grounded approach for the de novo biological synthesis of a novel phosphatidylcholine (PC) molecule modified with a di-amino acid moiety (hereafter referred to as AA-PC). This document is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and synthetic biology.

Introduction: Conceptualizing the Synthesis of a Novel AA-PC

Phosphatidylcholines are a primary class of phospholipids, essential components of eukaryotic cell membranes.[1] The modification of their polar head groups presents a compelling strategy for creating novel lipids with unique properties for applications in drug delivery, such as in the formulation of lipid nanoparticles, or as bioactive molecules.

The in vivo synthesis of a novel amino-acid-modified PC, such as the hypothetical this compound, necessitates the design and implementation of a synthetic metabolic pathway in a host organism. This can be conceptualized in three core stages:

-

Backbone Synthesis: Production of the foundational phosphatidylcholine molecule.

-

Moiety Synthesis: Production of the modifying di-amino acid group.

-

Ligation: Enzymatic attachment of the di-amino acid moiety to the PC backbone or a precursor.

This guide will detail the established biological pathways for PC synthesis and propose engineered pathways for the creation and ligation of a di-amino acid moiety. Escherichia coli and Saccharomyces cerevisiae are considered as potential host organisms due to their well-characterized genetics and metabolic pathways.

Core Phosphatidylcholine Biosynthesis Pathways

In eukaryotes, PC is predominantly synthesized via two main pathways: the Kennedy pathway and the Phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[2][3][4]

The Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the primary route for PC synthesis in most eukaryotic cells.[5] It involves a three-step enzymatic process that converts choline into phosphatidylcholine.

-

Choline Kinase (CK) phosphorylates choline to produce phosphocholine.

-

CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme, converts phosphocholine to CDP-choline.

-

Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine from CDP-choline to a diacylglycerol (DAG) backbone, forming PC.

dot graph TD; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];

The Kennedy Pathway for PC Synthesis.

The PEMT Pathway

Primarily active in the liver, the PEMT pathway synthesizes PC through the sequential methylation of phosphatidylethanolamine (PE). This pathway is significant as it can generate choline de novo.

-

Phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes three successive methylation reactions.

-

S-adenosyl methionine (SAM) serves as the methyl donor for each step.

-

The process converts PE to phosphatidyl-N-monomethylethanolamine (PMME), then to phosphatidyl-N,N-dimethylethanolamine (PDME), and finally to PC.

dot graph TD; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];

The PEMT Pathway for PC Synthesis.

Proposed Pathway for De Novo AA-PC Synthesis

The creation of an AA-PC requires the introduction of a heterologous enzymatic pathway into a suitable host organism. The proposed strategy involves the synthesis of a di-amino acid and its subsequent ligation to a phospholipid precursor.

Synthesis of the Di-Amino Acid Moiety

The in vivo production of a specific di-amino acid (dipeptide) can be achieved through enzymatic synthesis. This avoids the complex protection and deprotection steps required in chemical synthesis. The ribosome itself is the natural machinery for peptide bond formation. However, for the synthesis of a specific, non-ribosomal dipeptide, a dedicated enzyme is more practical.

-

Proposed Enzyme: A dipeptide synthetase or a non-ribosomal peptide synthetase (NRPS) module with specificity for the desired amino acids (e.g., Lysine and a D-amino acid).

-

Precursors: The host organism's endogenous pools of the constituent amino acids. For a D-amino acid, a heterologous racemase may be required.

Ligation of the Di-Amino Acid to a Phospholipid

This is the most critical and challenging step. Several enzymatic strategies could be explored:

-

Strategy A: Acyltransferase-Mediated Ligation: An N-acyltransferase could potentially catalyze the formation of an amide bond between the amine group of an amino acid in the dipeptide and the carboxyl group of a fatty acid esterified to a lysophospholipid.

-

Strategy B: Phospholipase D (PLD) Mediated Transphosphatidylation: PLD catalyzes the transfer of the phosphatidyl group from a phospholipid to a primary alcohol. If the di-amino acid contains a suitable hydroxyl group, this could be a viable strategy.

-

Strategy C: Novel Ligase Activity: A ligase, such as the mycobacterial FadD10 which creates fatty acyl-adenylates, could be repurposed to activate a di-amino acid for subsequent reaction with an amine-functionalized lysolipid.

The following workflow illustrates a hypothetical pathway for AA-PC synthesis in an engineered host.

Proposed Workflow for AA-PC Synthesis.

Quantitative Data

The following table summarizes key enzymatic parameters for the core PC biosynthesis pathways. Data for the proposed heterologous enzymes would need to be determined empirically.

| Enzyme | Pathway | Substrate(s) | Product | Km (µM) | Vmax (nmol/min/mg) | Organism |

| Choline Kinase (CKα) | Kennedy | Choline | Phosphocholine | 21 | 15.4 | Rat Liver |

| CTP:phosphocholine cytidylyltransferase (CCT) | Kennedy | Phosphocholine, CTP | CDP-Choline | 160 (P-choline) | 50 | Rat Liver |

| Cholinephosphotransferase (CPT1) | Kennedy | CDP-Choline, DAG | Phosphatidylcholine | 16 (CDP-Choline) | 2.5 | Mammalian Cells |

| PEMT | PEMT | PE, SAM | PC | 100 (PE) | 0.2 | Rat Liver |

Note: Kinetic values can vary significantly based on experimental conditions, organism, and isoenzyme.

Experimental Protocols

Protocol for Heterologous Gene Expression in E. coli

This protocol outlines the general steps for expressing the proposed synthetase and ligase enzymes in E. coli.

-

Gene Synthesis and Cloning:

-

Codon-optimize the sequences for the dipeptide synthetase and the chosen ligation enzyme for E. coli expression.

-

Synthesize the genes and clone them into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7).

-

Incorporate an affinity tag (e.g., 6x-His) for purification.

-

-

Transformation:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid(s).

-

Plate on selective media (e.g., LB agar with appropriate antibiotic) and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a starter culture from a single colony and grow overnight.

-

Use the starter culture to inoculate a larger volume of expression media.

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation.

-

Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Protocol for Phospholipid Extraction and Analysis

This protocol describes a general method for extracting and analyzing the produced phospholipids.

-

Lipid Extraction (Bligh-Dyer Method):

-

Harvest the engineered cells by centrifugation.

-

Add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v) to the cell pellet and vortex thoroughly.

-

Add additional chloroform and water to achieve a final ratio of 2:2:1.8 and vortex again.

-

Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Analysis by LC-MS/MS:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

-

Analyze the sample using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable column (e.g., C18) for separation of lipid species.

-

Identify the target AA-PC by its predicted mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.

-

Conclusion

The in vivo synthesis of novel, amino-acid-modified phosphatidylcholines is a feasible yet challenging endeavor in metabolic engineering. The success of such a project hinges on the identification or engineering of a highly efficient ligation enzyme capable of attaching a custom di-amino acid moiety to a phospholipid backbone. The pathways and protocols outlined in this guide provide a foundational framework for the rational design and execution of experiments aimed at producing these next-generation lipid molecules for advanced applications in research and therapeutics.

References

- 1. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CDP-choline pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on KDdiA-PC as a Ligand for the Scavenger Receptor CD36

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scavenger receptor CD36, a transmembrane glycoprotein, plays a pivotal role in the recognition and uptake of a diverse array of ligands, including oxidized phospholipids. Among these, 9-keto-10-dodecendioic acid ester of 2-lysoPC (KDdiA-PC) has been identified as a high-affinity ligand for CD36. This interaction is of significant interest in various pathological processes, including atherosclerosis, inflammation, and thrombosis. This technical guide provides a comprehensive overview of the interaction between this compound and CD36, focusing on quantitative binding data, detailed experimental protocols, and the downstream signaling pathways.

This compound and its Interaction with CD36

This compound is a specific oxidized phosphatidylcholine (oxPC) species that accumulates in areas of oxidative stress. The structural basis for its high-affinity binding to CD36 lies in the presence of a terminal carboxylate group on the sn-2 acyl chain. This negatively charged moiety is crucial for the electrostatic interaction with positively charged amino acid residues within the CD36 binding domain.

Quantitative Binding Data

While specific dissociation constant (Kd) values for the this compound and CD36 interaction are not extensively tabulated in the literature, its high-affinity nature is well-established through competitive binding assays. In these assays, the ability of unlabeled this compound to displace a radiolabeled ligand (such as [125I]-oxidized LDL or [3H]this compound) from CD36 is measured. The half-maximal inhibitory concentration (IC50) is a common metric derived from such experiments. The data below is a representative summary of findings for oxidized phospholipids, including analogs of this compound, interacting with CD36.

| Ligand Analog | Receptor | Assay Type | IC50 (µM) | Reference |

| PSPC | CD36 | Competition with 125I-NO2-LDL | Comparable to KOdiA-PC | [1] |

| PDPC | CD36 | Competition with 125I-NO2-LDL | Comparable to this compound | [1] |

Note: PSPC (1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine) and PDPC (1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine) are analogs that highlight the importance of the terminal carboxylate group for high-affinity binding, similar to this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and CD36.

Ligand Binding Assay using Radiolabeled Ligand

This protocol describes a competitive binding assay to determine the affinity of this compound for CD36 using a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound to CD36 expressed on cells.

Materials:

-

HEK-293 cells overexpressing CD36

-

[3H]this compound (radioligand)

-

Unlabeled this compound (competitor)

-

Binding Buffer (e.g., PBS with 0.4% BSA)

-

24-well plates

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Culture HEK-293 cells expressing CD36 to confluence in 24-well plates.

-

Preparation of Ligands: Prepare serial dilutions of unlabeled this compound in binding buffer. Prepare a working solution of [3H]this compound in binding buffer.

-

Incubation:

-

Wash the confluent cell monolayers three times with binding buffer.

-

Add the various concentrations of unlabeled this compound to the wells.

-

Add the fixed concentration of [3H]this compound to all wells.

-

Incubate for 3 hours at 25°C with gentle rocking.

-

-

Washing: Remove the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound ligand.

-

Cell Lysis and Quantification:

-

Lyse the cells by adding 0.1 M NaOH to each well.

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Caption: Workflow for a competitive radioligand binding assay.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting the phosphorylation of downstream signaling proteins following CD36 activation by this compound.

Objective: To assess the activation of signaling molecules like JNK and Src family kinases.

Materials:

-

Macrophages or other CD36-expressing cells

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Src, anti-Src)

-

HRP-conjugated secondary antibody

-

Chemiluminescent detection reagent

Procedure:

-

Cell Treatment: Treat CD36-expressing cells with this compound for various time points.

-

Cell Lysis: Lyse the cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Western Blotting:

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent reagent and visualize the protein bands using an imaging system.

Caption: Workflow for Western blot analysis of signaling proteins.

Co-Immunoprecipitation of CD36 and Associated Proteins

This protocol is designed to identify proteins that interact with CD36 upon ligand binding.

Objective: To investigate the formation of a signaling complex around CD36.

Materials:

-

CD36-expressing cells

-

This compound

-

Lysis Buffer (e.g., 1% CHAPS buffer)

-

Anti-CD36 antibody

-

Protein A/G-coupled agarose or magnetic beads

-

Wash Buffer

-

Elution Buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with or without this compound and lyse them in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-CD36 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., Fyn, Lyn).

Caption: Workflow for co-immunoprecipitation of CD36.

Signaling Pathways Activated by this compound

The binding of oxidized phospholipids like this compound to CD36 initiates a complex intracellular signaling cascade that can lead to various cellular responses, including foam cell formation in macrophages and platelet activation. This signaling is crucial in the context of atherosclerosis and thrombosis.

Key Signaling Mediators

The primary signaling events triggered by this compound binding to CD36 involve the activation of non-receptor tyrosine kinases of the Src family, followed by the activation of mitogen-activated protein kinases (MAPKs) and Vav family guanine nucleotide exchange factors (GEFs).[2][3]

-

Src Family Kinases (Fyn and Lyn): Upon ligand binding, CD36 recruits and activates Fyn and Lyn. This is an early and critical event in the signaling cascade.

-

MAP Kinases (JNK): The activation of Src family kinases leads to the phosphorylation and activation of the c-Jun N-terminal kinase (JNK) pathway, often via the upstream kinase MKK4.

-

Vav Family GEFs: These proteins are also activated downstream of CD36 and play a role in regulating Rho family GTPases, which are involved in cytoskeletal rearrangements and endocytosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to CD36.

Caption: CD36 signaling pathway initiated by this compound.

Conclusion

This compound is a key oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36. The interaction between this compound and CD36 triggers a complex signaling cascade involving Src family kinases, MAP kinases, and Vav GEFs, leading to significant cellular responses relevant to cardiovascular diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and professionals in drug development aiming to further investigate and target this important interaction.

References

- 1. Vav protein guanine nucleotide exchange factor regulates CD36 protein-mediated macrophage foam cell formation via calcium and dynamin-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A specific CD36-dependent signaling pathway is required for platelet activation by oxLDL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

A Technical Guide to KDdiA-PC: A Key Oxidized Phospholipid in the Pathogenesis of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial wall, representing the primary cause of most cardiovascular diseases. A crucial step in atherogenesis is the oxidative modification of low-density lipoproteins (LDL) and the subsequent generation of bioactive oxidized phospholipids (OxPLs). Among these, 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KDdiA-PC) has been identified as a potent, high-affinity ligand for scavenger receptors, playing a pivotal role in the initiation and progression of atherosclerotic lesions. This technical guide provides an in-depth analysis of this compound's involvement in atherosclerosis, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its associated signaling pathways.

Introduction: Oxidized Phospholipids and this compound

Oxidized phospholipids are generated when polyunsaturated fatty acids within phospholipids, particularly those on the surface of LDL particles, are subjected to oxidative stress.[1][2] These molecules are not merely byproducts of lipid peroxidation but are active signaling molecules that drive chronic inflammation.[3] OxPLs, including this compound, accumulate in atherosclerotic lesions and are recognized as key molecular components responsible for the pro-atherogenic effects of oxidized LDL (oxLDL).[1][2]

This compound is a specific truncated oxidized phosphatidylcholine formed from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). Its structure features a terminal γ-oxo-α,β-unsaturated carboxylic acid on the sn-2 acyl chain, a motif critical for its high-affinity interaction with scavenger receptors. This interaction is a central event linking lipid oxidation to the cellular dysfunction that underpins atherosclerosis.

Core Mechanisms of this compound in Atherosclerosis

The pro-atherogenic effects of this compound are multifaceted, primarily involving the dysregulation of macrophages and endothelial cells through receptor-mediated signaling.

Scavenger Receptor Binding and Macrophage Foam Cell Formation

The primary mechanism by which this compound promotes atherosclerosis is through its role as a high-affinity ligand for the class B scavenger receptor CD36. This receptor is highly expressed on macrophages and platelets.

-

Binding to CD36: this compound and structurally similar OxPLs bind to CD36, mediating the recognition and uptake of oxLDL particles by macrophages. This process is not dependent on covalent modification but is a high-affinity, reversible interaction.

-

Foam Cell Genesis: The unregulated uptake of lipid-rich oxLDL via CD36 leads to a massive accumulation of cholesterol esters within the macrophage cytoplasm. This transforms the macrophages into "foam cells," the characteristic cell type of early atherosclerotic fatty streaks and a central component of advanced plaques.

This compound also demonstrates binding activity to another class B scavenger receptor, SR-BI, potentially interfering with high-density lipoprotein (HDL) binding and reverse cholesterol transport.

Endothelial Dysfunction and Vascular Inflammation

OxPLs, including this compound, are potent activators of vascular endothelial cells, triggering an inflammatory cascade that initiates lesion formation.

-

Induction of Adhesion Molecules and Chemokines: OxPLs stimulate endothelial cells to express adhesion molecules and chemokines, which are crucial for recruiting inflammatory cells to the vessel wall. This process promotes the adhesion and subsequent migration of monocytes from the bloodstream into the subendothelial space, where they differentiate into macrophages.

-

Modulation of TLR Signaling: While not a direct ligand in the same manner as lipopolysaccharide (LPS), OxPLs can interact with and modulate the Toll-like receptor 4 (TLR4) signaling pathway. This interaction can amplify the inflammatory response within the vessel wall, contributing to the chronic inflammatory state of atherosclerosis.

Platelet Activation

The interaction of OxPLs with CD36 on the surface of platelets can lead to their activation. This contributes to a pro-thrombotic state, increasing the risk of acute cardiovascular events that occur when an atherosclerotic plaque ruptures.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative findings from studies investigating the binding and activity of this compound and related phospholipids.

Table 1: Competitive Binding of Phospholipids to Scavenger Receptors

| Competitor Phospholipid | Receptor | Cell Type | IC₅₀ (mol %) | Reference(s) |

| This compound | CD36 | HEK293 | ~1.0 | |

| This compound | SR-BI | HEK293 | ~1.5 | |

| KOdiA-PC | CD36 | HEK293 | ~1.0 | |

| KOdiA-PC | SR-BI | HEK293 | ~1.0 | |

| PDPC | CD36 | HEK293 | ~1.0 | |

| PDPC | SR-BI | HEK293 | ~1.0 | |

| PSPC | CD36 | HEK293 | ~1.5 | |

| PSPC | SR-BI | HEK293 | ~1.5 |

IC₅₀ values represent the molar percentage of the competitor phospholipid incorporated into PAPC vesicles required to inhibit 50% of ¹²⁵I-NO₂-LDL binding.

Table 2: Effects of Oxidized Phospholipids on Endothelial Cells

| Stimulus | Cell Type | Effect | Concentration | Reference(s) |

| OxPAPC | HAEC | IL-8 mRNA Induction | 50 µg/mL | |

| OxPAPC | HAEC | HO-1 mRNA Induction | 50 µg/mL | |

| KOdiA-PC | HPAEC | Potentiation of HKSA-induced IL-6/IL-8 secretion | 30 µg/mL | |

| KOdiA-PC | HPAEC | Potentiation of HKSA-induced ICAM-1/VCAM-1 expression | 30 µg/mL | |

| POVPC | HUVEC | Monocyte Binding Induction | 10 µg/mL | |

| PGPC | HUVEC | Neutrophil & Monocyte Binding Induction | 10 µg/mL |

OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a complex mixture containing this compound and other active OxPLs. HKSA (Heat-killed Staphylococcus aureus).

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's biological functions.

Protocol: Scavenger Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to receptors like CD36 by measuring its ability to compete with a radiolabeled ligand.

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the human CD36 or SR-BI gene in DMEM supplemented with 10% FBS and a selection antibiotic. Plate cells in 24-well plates to achieve 80-90% confluency on the day of the experiment.

-

Competitor Vesicle Preparation: Prepare small unilamellar vesicles by sonication. The control vesicle consists of 100% 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). For competitor vesicles, incorporate varying molar percentages (e.g., 0.1% to 10%) of this compound into the PAPC mixture.

-

Ligand Preparation: Use ¹²⁵I-labeled, myeloperoxidase-oxidized LDL (¹²⁵I-NO₂-LDL) as the high-affinity radioligand.

-

Binding Reaction: Wash the cell monolayers with ice-cold PBS. Incubate the cells for 2 hours at 4°C with a constant concentration of ¹²⁵I-NO₂-LDL (e.g., 5 µg/mL) in the presence of increasing concentrations of competitor vesicles or control PAPC vesicles.

-

Washing and Lysis: After incubation, wash the cells three times with ice-cold PBS to remove unbound ligand. Solubilize the cells with 0.1 N NaOH.

-

Quantification and Analysis: Measure the cell-associated radioactivity using a gamma counter. Plot the percentage of control binding against the log concentration of the competitor. Calculate the IC₅₀ value using nonlinear regression analysis.

Protocol: Macrophage Foam Cell Formation Assay

This assay visually and quantitatively assesses the ability of macrophages to become foam cells after lipid uptake.

-

Macrophage Isolation: Elicit peritoneal macrophages from mice (e.g., C57BL/6 or ApoE⁻/⁻) by intraperitoneal injection of 3% thioglycollate broth. Harvest the cells 3-4 days later by peritoneal lavage with sterile PBS.

-

Cell Culture: Plate the harvested macrophages on glass coverslips in 12-well plates in RPMI-1640 medium with 10% FBS. Allow cells to adhere for 2-4 hours, then wash away non-adherent cells.

-

Induction of Foam Cell Formation: Incubate the adherent macrophages for 24-48 hours with oxLDL (e.g., 50 µg/mL). To test inhibitors or competing ligands, add them concurrently with the oxLDL.

-

Lipid Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Stain the intracellular neutral lipid droplets by incubating the cells with a filtered Oil Red O solution (0.5% in isopropanol, diluted with water) for 30 minutes.

-

Visualization and Quantification: Wash the coverslips and counterstain nuclei with hematoxylin. Mount the coverslips on glass slides. Acquire images using a bright-field microscope. Quantify the lipid-laden area per cell using image analysis software (e.g., ImageJ) and express it as a percentage of the total cell area.

Visualizing the Role of this compound in Atherosclerosis

Graphviz diagrams are provided to illustrate key pathways and workflows.

Signaling and Cellular Processes

Caption: this compound on oxLDL binds to the macrophage CD36 receptor, driving lipid uptake and foam cell formation.

Caption: Logical flow showing how this compound links oxidative stress to cellular events driving atherosclerosis.

Experimental Workflow

Caption: Experimental workflow for the CD36 competitive binding assay to determine this compound affinity.

Conclusion and Future Directions

This compound is a well-defined molecular product of lipid oxidation that serves as a critical link between oxidative stress and the inflammatory and lipid-accumulating processes of atherosclerosis. Its high-affinity interaction with the scavenger receptor CD36 makes it a key driver of macrophage foam cell formation and a contributor to endothelial dysfunction. The detailed understanding of its structure, receptor interactions, and cellular effects provides a solid foundation for the development of targeted therapeutic strategies.

Future research and drug development efforts could focus on:

-

Targeting the this compound-CD36 Interaction: Designing small molecules or biologics that specifically block the binding site for this compound on CD36 could prevent macrophage lipid uptake without interfering with other essential functions of the receptor.

-

Neutralizing Circulating this compound: Developing antibodies or other scavenging molecules that can bind and neutralize this compound and other pro-inflammatory OxPLs in circulation could reduce the overall inflammatory burden.

-

Inhibiting this compound Formation: Targeting the enzymatic pathways responsible for the specific oxidation of phospholipids that leads to this compound generation may represent an upstream therapeutic approach.

By continuing to unravel the complex signaling networks initiated by this compound, the scientific community can pave the way for novel and more effective treatments for atherosclerotic cardiovascular disease.

References

An In-depth Technical Guide to the Chemical Properties and Stability of KDdiA-PC

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDdiA-PC, formally known as 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine, is a specific oxidized phospholipid that has garnered significant interest in the scientific community. It is recognized as a potent ligand for the scavenger receptor CD36, playing a crucial role in the biological processes associated with oxidized low-density lipoprotein (oxLDL). This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development efforts in fields such as atherosclerosis, inflammation, and drug discovery.

Chemical and Physical Properties

This compound is a complex glycerophospholipid with a distinct structure that includes a palmitoyl chain at the sn-1 position and an oxidized, truncated dodec-3-ene-dioyl moiety at the sn-2 position of the glycerol backbone. This unique structure is critical for its high-affinity binding to the CD36 receptor.

| Property | Value | Reference |

| Formal Name | 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine | |

| Molecular Formula | C₃₆H₆₆NO₁₁P | |

| Formula Weight | 719.9 g/mol | |

| Purity | ≥95% (as commercially available) | |

| Physical State | Supplied as a solution in ethanol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | ||

| DMSO | ~0.5 mg/mL | |

| Dimethyl Formamide | ~0.5 mg/mL | |

| PBS (pH 7.2) | ~5 mg/mL |

Stability and Storage

The stability of this compound is a critical consideration for its use in experimental settings. As an oxidized lipid, it is susceptible to further oxidation and degradation.

| Condition | Recommendation | Stability | Reference |

| Long-term Storage | Store at -80°C as a solution in an organic solvent like ethanol. | ≥ 2 years | |

| Aqueous Solutions | Prepare fresh and do not store for more than one day. | < 24 hours |

To ensure the integrity of the compound, it is recommended to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to oxygen.

Experimental Protocols

Synthesis of Oxidized Phospholipids (General Approach)

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of oxidized phospholipids often involves the controlled oxidation of a polyunsaturated fatty acid-containing phospholipid precursor. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of oxidized phospholipids.

CD36 Binding Assay (General Protocol)

The interaction of this compound with its receptor, CD36, is a key aspect of its biological function. Below is a generalized protocol for a competitive binding assay, which can be adapted for this compound.

Caption: Workflow for a CD36 competitive binding assay.

Signaling Pathway

The binding of this compound to CD36 on the surface of cells, such as macrophages, initiates a complex intracellular signaling cascade. This signaling is implicated in the cellular uptake of oxidized lipids and the inflammatory response.

Caption: Simplified signaling cascade initiated by this compound binding to CD36.

Analytical Methodologies

The primary analytical technique for the characterization and quantification of this compound and other oxidized phospholipids is mass spectrometry (MS), often coupled with liquid chromatography (LC).

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate this compound from other lipid species.

-

Mass Spectrometry: Electrospray ionization (ESI) is a common ionization method. Tandem mass spectrometry (MS/MS) is employed for structural elucidation through fragmentation analysis. The specific fragmentation pattern for this compound would need to be determined empirically but would likely involve characteristic losses of the polar head group and fragmentation of the oxidized acyl chain.

Conclusion

This compound is a biologically significant oxidized phospholipid with defined chemical properties and stability parameters that are crucial for its handling and use in research. While some physical properties and detailed synthetic and experimental protocols are not widely published, the information provided in this guide offers a solid foundation for scientists and researchers working with this important molecule. Further investigation into its specific physical characteristics and the development of standardized protocols will undoubtedly contribute to a deeper understanding of its role in health and disease.

physiological concentrations of KDdiA-PC

An In-depth Technical Guide to the Physiological Concentrations of 1-palmitoyl-2-(9-keto-10-dodecen-12-dioyl) phosphatidylcholine (KDdiA-PC)

Introduction

Oxidized phospholipids (OxPLs) are generated from the oxidation of polyunsaturated fatty acids within phospholipids and are increasingly recognized as critical bioactive molecules involved in a myriad of physiological and pathological processes. Among these, 1-palmitoyl-2-(9-keto-10-dodecen-12-dioyl) phosphatidylcholine (this compound) has been identified as a potent signaling molecule, particularly in the context of cardiovascular disease. This compound is a truncated oxidized phosphatidylcholine that acts as a high-affinity ligand for the scavenger receptor CD36, thereby mediating cellular responses that contribute to inflammation, atherosclerosis, and thrombosis.[1][2]

This technical guide provides a comprehensive overview of the current knowledge regarding the physiological and patho. It details the advanced analytical methodologies required for its quantification, summarizes the available quantitative data, and illustrates its primary signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, cardiovascular disease, and inflammation.

Physiological Concentrations of this compound

The quantification of specific oxidized phospholipids in vivo is analytically challenging due to their low abundance and transient nature.[3] Consequently, precise in healthy individuals are not well-established in the scientific literature and are presumed to be extremely low or below the limit of detection of many current assays.

However, elevated levels of this compound have been successfully quantified in pathological conditions, highlighting its role as a biomarker and mediator of disease. The available data, primarily from studies on cardiovascular disease, are summarized below. For context, concentrations of other relevant oxidized phospholipids are also included.

| Molecule | Biological Matrix | Species | Condition | Concentration / Observation | Reference(s) |

| This compound | Plasma | Human | ST-Elevation Myocardial Infarction (STEMI) | 0.03 ± 0.01 ng/μL | [4] |

| This compound | Aorta | Rabbit | Atherosclerosis | 5–7 fold elevated levels in atherosclerotic vs. normal aortas | [2] |

| POVPC | Plasma HDL | Human | Healthy Control | 224.9 ng/μL (median) | |

| POVPC | Plasma HDL | Human | Sepsis (Day 1) | 292.0 ng/μL (median) | |

| POVPC | Plasma HDL | Human | Sepsis (Non-survivors, Day 1) | 451 ng/μL (median) | |

| PGPC | Plasma HDL | Human | Healthy Control | Not Detected | |

| PGPC | Plasma HDL | Human | Sepsis | Detected in 10 of 25 patients |

Table 1: Reported concentrations and observations of this compound and other oxidized phospholipids in biological samples. POVPC: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine; PGPC: 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine.

Experimental Protocols for Quantification

The accurate quantification of this compound from complex biological matrices requires a multi-step workflow involving careful sample handling, robust lipid extraction, and highly sensitive detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Detailed Methodologies

1. Sample Collection and Handling:

-

Collect blood in EDTA-containing tubes. To prevent ex vivo oxidation, immediately add an antioxidant like butylated hydroxytoluene (BHT) to the plasma after separation.

-

Process samples on ice to minimize enzymatic activity.

-

Immediately snap-freeze plasma, serum, or tissue samples in liquid nitrogen and store them at -80°C until analysis.

2. Lipid Extraction (Modified Folch Method): This protocol is adapted from established methods for plasma lipid extraction.

-

To a 50 µL plasma aliquot, add an appropriate amount of a deuterated or odd-chain oxidized phospholipid internal standard.

-

Add 1.6 mL of ice-cold methanol followed by 3.2 mL of ice-cold chloroform and vortex thoroughly.

-

Sonicate the mixture in an ice bath for 30-60 minutes.

-

Induce phase separation by adding 500 µL of Milli-Q water.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic layer containing the lipids using a glass pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a known, small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

3. LC-MS/MS Analysis:

-

Chromatography: Separation can be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography. HILIC can provide better separation of phospholipid classes, while RP separates based on acyl chain length and unsaturation.

-

Column Example (HILIC): Silica-based column (e.g., Kinetex HILIC).

-

Mobile Phase Example: A gradient of acetonitrile and an aqueous solvent containing an ammonium salt (e.g., ammonium formate) is typically used.

-

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required for sensitive and specific detection.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection Strategy 1 (Targeted): Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The precursor ion is the m/z of this compound, and the product ion is m/z 184.1, corresponding to the phosphocholine headgroup.

-

Detection Strategy 2 (Screening): Use Precursor Ion Scanning (PIS) for m/z 184.1 to detect all phosphatidylcholine species, including oxidized ones.

-

Detection Strategy 3 (High-Resolution): Use high-resolution MS to identify this compound by its exact mass, which provides a high degree of certainty in identification.

-

-

Quantification: Generate a standard curve using a synthetic this compound standard of known concentrations. The concentration in the biological sample is determined by comparing its peak area (normalized to the internal standard) against the standard curve.

Signaling Pathways of this compound

This compound exerts its biological effects primarily through the scavenger receptor CD36, which is expressed on various cell types, including macrophages and platelets. The binding of this compound to CD36 initiates a specific intracellular signaling cascade that promotes pro-inflammatory and pro-thrombotic responses.

This compound/CD36 Signaling Pathway Diagram

This signaling pathway has significant pathological implications. In macrophages, this cascade contributes to the uptake of oxidized low-density lipoprotein (oxLDL), leading to foam cell formation, a hallmark of atherosclerotic plaques. In platelets, the activation of this pathway by oxidized phospholipids leads to a hyper-reactive state, which can promote thrombosis. The elucidation of this pathway provides potential targets for therapeutic intervention in atherothrombotic diseases.

References

- 1. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Structural Basis for the Recognition of Oxidized Phospholipids in Oxidized Low Density Lipoproteins by Class B Scavenger Receptors CD36 and SR-BI - PMC [pmc.ncbi.nlm.nih.gov]

Avenciguat (BI 685509): A Technical Guide to its Discovery and Preclinical-Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenciguat (BI 685509) is an investigational, orally administered, small-molecule activator of soluble guanylate cyclase (sGC). Developed by Boehringer Ingelheim, it represents a novel therapeutic approach for a range of diseases characterized by impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling, including diabetic kidney disease, liver cirrhosis with portal hypertension, and systemic sclerosis. This technical guide provides an in-depth overview of the discovery, history, and ongoing research of Avenciguat, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction: The Discovery of a Novel sGC Activator

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial regulator of various physiological processes, including vasodilation, inflammation, and fibrosis.[1][2] In pathological conditions associated with high oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO. This state of sGC dysfunction is implicated in the pathophysiology of numerous cardiovascular, renal, and fibrotic diseases.

This understanding led to the development of two classes of compounds that target sGC: sGC stimulators and sGC activators. sGC stimulators, such as riociguat, enhance the sensitivity of reduced (heme-containing) sGC to NO. In contrast, sGC activators, like Avenciguat, directly activate the enzyme, particularly in its oxidized or heme-free state, independent of NO.[2][3] This distinction is critical in disease states where oxidative stress is prominent.

The development of Avenciguat by Boehringer Ingelheim emerged from research programs focused on identifying potent and selective sGC activators with favorable pharmacokinetic properties. While a detailed public timeline of its early discovery and lead optimization is not extensively documented, the core of its innovation lies in its pyrazolopyrimidine chemical scaffold. The first patent disclosing Avenciguat (as BI 685509) was published in 2014, suggesting that the initial discovery and preclinical development occurred in the years prior. Subsequent research has focused on elucidating its pharmacological profile and evaluating its therapeutic potential in various disease models.

Mechanism of Action: Restoring cGMP Signaling

Avenciguat functions as a direct activator of soluble guanylate cyclase. Its mechanism of action is particularly relevant in disease states characterized by oxidative stress where the sGC enzyme is predominantly in a dysfunctional, oxidized, or heme-free state.

Signaling Pathway

The NO-sGC-cGMP signaling pathway plays a pivotal role in cellular function. Avenciguat's intervention in this pathway is visualized below:

Preclinical Research and Quantitative Data

Avenciguat has undergone extensive preclinical evaluation in various in vitro and in vivo models to characterize its pharmacological activity and therapeutic potential.

In Vitro Activity

The in vitro activity of Avenciguat has been assessed in various cell-based assays to confirm its mechanism of action and potency.

| Assay Type | System | Key Findings | Reference |

| sGC Activation | Human Platelet-Rich Plasma (with heme-oxidant ODQ) | EC50: 467 nM | [4] |

| sGC Activation | Rat Platelet-Rich Plasma (with heme-oxidant ODQ) | EC50: 304 nM | |

| Inhibition of CXCL4 Release | Activated Human Platelet-Rich Plasma | Significant inhibition at 1 µM and 10 µM | |

| TGF-β2 Production | Hypoxic Human Dermal Microvascular Endothelial Cells | Significant inhibition at 10 µM |

In Vivo Efficacy in Animal Models

Avenciguat has demonstrated efficacy in several animal models of human diseases, providing the rationale for its clinical development.

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Bleomycin-induced Dermal and Pulmonary Fibrosis (Mouse) | Systemic Sclerosis | Not specified | Reduced dermal thickness, myofibroblast numbers, and collagen deposition. Ameliorated lung fibrosis. | |

| Thioacetamide-induced Cirrhosis (Rat) | Liver Cirrhosis and Portal Hypertension | 0.3, 1, and 3 mg/kg/day, p.o. | Dose-dependent reduction in liver fibrosis, portal hypertension, and portosystemic shunting. | |

| ZSF1 Rat Model | Diabetic Kidney Disease | 1, 3, 10, and 30 mg/kg/day, p.o. (co-administered with enalapril) | Dose-dependent reduction in proteinuria and glomerulosclerosis. | |

| Unilateral Ureteral Obstruction (Rat) | Tubulointerstitial Fibrosis | 30 mg/kg, p.o. | Reduced tubulointerstitial fibrosis. |

Clinical Development

Avenciguat is currently in Phase II clinical development for several indications.

Completed and Ongoing Clinical Trials

A summary of key clinical trials for Avenciguat (BI 685509) is provided below.

| Phase | Study Identifier | Indication | Status | Key Objectives |

| Phase II | NCT05559580 (VITALISScE™) | Systemic Sclerosis | Recruiting | To evaluate the efficacy, safety, and tolerability of Avenciguat. |

| Phase II | NCT05282121 | Liver Cirrhosis with Portal Hypertension | Active, not recruiting | To assess the effect of Avenciguat alone or in combination with empagliflozin. |

| Phase II | NCT04736628 | Chronic Kidney Disease | Completed | To investigate the effect of different doses of Avenciguat on kidney function. |

| Phase Ib | NCT03842761 | Liver Cirrhosis | Completed | To assess the safety, tolerability, and pharmacokinetics of Avenciguat. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Avenciguat.

Bleomycin-Induced Dermal and Pulmonary Fibrosis in Mice

This model is used to simulate the fibrotic aspects of systemic sclerosis.

Workflow:

Protocol:

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Fibrosis:

-

Dermal Fibrosis: Daily subcutaneous injections of bleomycin (e.g., 100 µg in 100 µL of 0.9% NaCl) are administered to a defined area on the back for a period of 3-4 weeks.

-

Pulmonary Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg in 50 µL of sterile saline) is administered.

-

-

Treatment: Avenciguat or vehicle is administered orally daily, starting at a predetermined time point after the initiation of bleomycin treatment.

-

Assessment of Fibrosis:

-

Dermal: Skin thickness is measured using calipers. Skin biopsies are collected for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition) and measurement of hydroxyproline content as an indicator of collagen levels.

-

Pulmonary: Lungs are harvested for histological evaluation of fibrosis using the Ashcroft scoring system. Bronchoalveolar lavage fluid can be analyzed for inflammatory cell counts. Lung tissue is also used for hydroxyproline content measurement.

-

In Vitro sGC Activity Assay

This assay measures the ability of a compound to stimulate the production of cGMP by sGC.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors or rats into tubes containing an anticoagulant. PRP is isolated by centrifugation.

-

Heme Oxidation: To mimic oxidative stress, the PRP is treated with the heme-oxidant 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).

-

Incubation with Avenciguat: The ODQ-treated PRP is incubated with varying concentrations of Avenciguat.

-

cGMP Measurement: The reaction is stopped, and the concentration of cGMP in the plasma is determined using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The EC50 value, the concentration of Avenciguat that produces 50% of the maximal cGMP production, is calculated.

Conclusion

Avenciguat (BI 685509) is a promising sGC activator with a distinct mechanism of action that makes it particularly suitable for treating diseases associated with oxidative stress and impaired NO-sGC-cGMP signaling. Preclinical studies have demonstrated its efficacy in models of fibrosis and organ damage. Ongoing Phase II clinical trials will provide further insights into its therapeutic potential in various human diseases. The continued investigation of Avenciguat and other sGC activators holds the potential to deliver novel and effective treatments for a range of challenging medical conditions.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Safety and pharmacokinetics of BI 685509, a soluble guanylyl cyclase activator, in patients with cirrhosis: A randomized Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EconPapers: Pharmacokinetic and Pharmacodynamic Modeling [econpapers.repec.org]

An In-depth Technical Guide to Sphingosine-1-Phosphate (S1P) Signaling Pathways in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals